5-(Trifluoromethyl)pyrimidin-2-ol

概要

説明

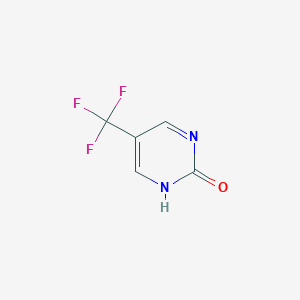

5-(Trifluoromethyl)pyrimidin-2-ol: is a heterocyclic compound with the molecular formula C5H3F3N2O. . This compound has garnered attention in various fields of scientific research due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrimidin-2-ol typically involves multi-component reactions and cyclization processes. One common method is the one-pot multi-component reaction strategy, which allows for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives. This method avoids the inherent selectivity challenges of direct pyrimidine trifluoromethylation and exhibits tolerance to various functional groups, yielding high product purity .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The practicality of these methods is highlighted by their ability to be scaled up for large-scale production, making them suitable for industrial applications .

化学反応の分析

Types of Reactions: 5-(Trifluoromethyl)pyrimidin-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds, which is widely applied in the synthesis of complex organic molecules.

Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .

科学的研究の応用

Synthesis and Chemical Properties

5-(Trifluoromethyl)pyrimidin-2-ol can be synthesized through various methods, often involving the modification of pyrimidine derivatives. One notable synthetic route involves the reaction of 1,3-diamino-2-hydroxypropane with ethyl trifluoroacetate, yielding high synthesis efficiency and manageable reaction conditions . The compound's trifluoromethyl group contributes to its unique chemical properties, enhancing lipophilicity and biological activity.

Antiviral Activity

This compound serves as an important intermediate in the synthesis of antiviral agents, including trifluridine. Trifluridine is a nucleoside analog used in the treatment of viral infections such as herpes simplex virus . The incorporation of the trifluoromethyl group enhances the compound's efficacy by improving its metabolic stability and bioavailability.

Anticancer Research

Recent studies have demonstrated that derivatives of this compound exhibit anticancer properties. In vitro tests showed promising results against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells . The anticancer activity is attributed to the compound's ability to interfere with cellular processes involved in cancer proliferation.

Insecticidal Activity

Research indicates that compounds derived from this compound possess insecticidal properties. Insecticidal assays demonstrated effectiveness against pests such as Spodoptera frugiperda and Mythimna separata, with mortality rates significantly influenced by the concentration of the compound . This suggests potential applications in agricultural pest management.

Antifungal Activity

In addition to its insecticidal properties, derivatives of this compound have shown antifungal activity against several plant pathogens. For instance, certain derivatives exhibited high inhibition rates against Botrytis cinerea and Sclerotinia sclerotiorum, making them candidates for developing new antifungal agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

作用機序

The mechanism of action of 5-(Trifluoromethyl)pyrimidin-2-ol involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, the compound inhibits its activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . This mechanism highlights its potential as an antitumor agent.

類似化合物との比較

- 2-(Trifluoromethyl)pyrimidin-5-ol

- 5-(Trifluoromethyl)pyrimidin-4-amine

- 5-(Trifluoromethyl)pyrimidin-2-thiol

Comparison: Compared to similar compounds, 5-(Trifluoromethyl)pyrimidin-2-ol exhibits unique reactivity due to the presence of the hydroxyl group at the 2-position.

生物活性

5-(Trifluoromethyl)pyrimidin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has been explored extensively. Various methods have been employed to create derivatives with enhanced biological activity, particularly in targeting cancer and inflammatory diseases.

Key Synthesis Methods

- Refluxing with β-Diketones : A common method involves refluxing 2-hydrazino-4,6-dimethylpyrimidine with trifluoromethyl-β-diketones to yield 5-trifluoromethyl derivatives.

- Multi-step Synthesis : The introduction of different substituents at various positions of the pyrimidine ring has been shown to modulate biological activity significantly.

Biological Activity Overview

The biological activity of this compound and its derivatives has been evaluated across several studies, highlighting their potential as anticancer and anti-inflammatory agents.

Anticancer Activity

A series of studies have demonstrated the anticancer properties of this compound derivatives:

- EGFR Inhibition : Compounds derived from this compound have shown promising results as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Notably, several derivatives exhibited IC50 values in the nanomolar range against various tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | A549 | 0.25 |

| Derivative B | MCF-7 | 0.45 |

| Derivative C | PC-3 | 0.30 |

Anti-inflammatory Activity

In addition to anticancer effects, these compounds have also been studied for anti-inflammatory properties:

- COX-2 Inhibition : Research indicates that some derivatives exhibit significant anti-inflammatory activity, with inhibition percentages ranging from 47% to 76% compared to indomethacin (78%) in carrageenan-induced rat paw edema assays . This suggests a potential role as COX-2 inhibitors.

| Compound | Inhibition (%) |

|---|---|

| Derivative D | 62 |

| Derivative E | 76 |

| Derivative F | 47 |

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological contexts:

-

Anticancer Activity Study : A study involving twelve new derivatives showed that compound 3b exhibited the highest cytotoxic activity against melanoma and renal cancer cell lines, with a log GI50 value of -5.66 .

- Table: Cytotoxic Activity Overview

Compound Cancer Type GI50 (log) Compound A Melanoma -5.66 Compound B CNS Cancer -6.00 Compound C Renal Cancer -6.38 - Antifungal and Insecticidal Activities : Recent research indicated that certain derivatives displayed antifungal activities against Botrytis cinerea and insecticidal properties against Spodoptera frugiperda at concentrations lower than traditional agents like doxorubicin .

特性

IUPAC Name |

5-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAWDIFZEBBSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536600 | |

| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83767-80-0 | |

| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。